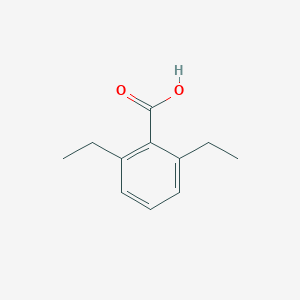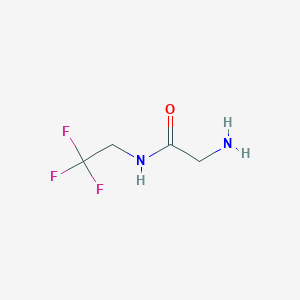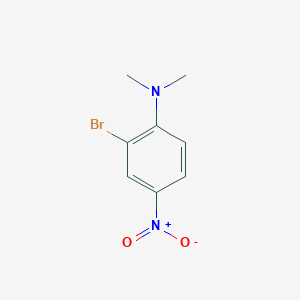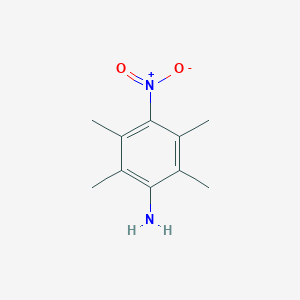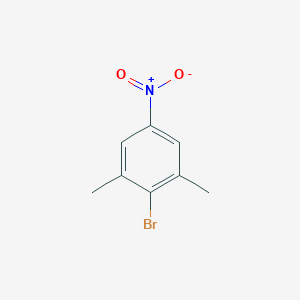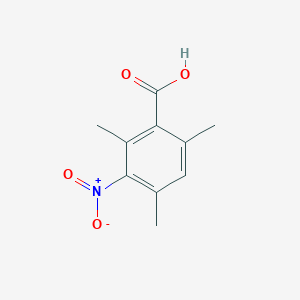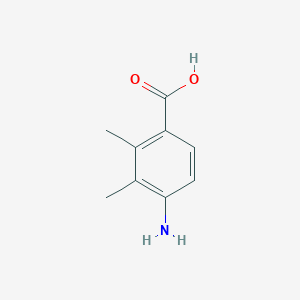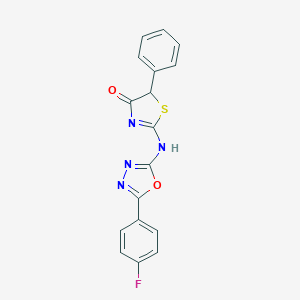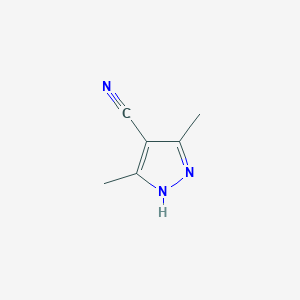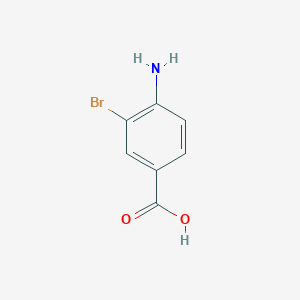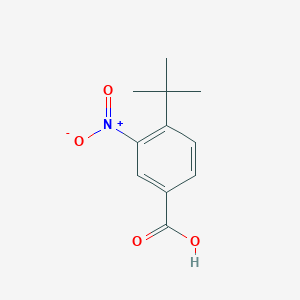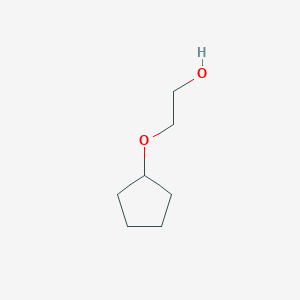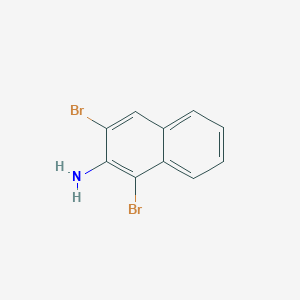
1,3-Dibromonaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromonaphthalen-2-amine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of particular interest due to its unique structure and properties, which make it a promising candidate for a variety of research applications.
Mécanisme D'action
The mechanism of action of 1,3-Dibromonaphthalen-2-amine is not fully understood, but it is believed to involve the interaction with specific receptors in the body. This compound has been shown to have activity at both the dopamine and serotonin receptors, which are involved in a variety of physiological processes.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,3-Dibromonaphthalen-2-amine can have a variety of biochemical and physiological effects. This compound has been shown to have potential as an anti-cancer agent, as well as a potential treatment for neurological disorders such as Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-Dibromonaphthalen-2-amine in lab experiments is its unique structure and properties, which make it a promising candidate for a variety of research applications. However, one limitation is the potential toxicity of this compound, which must be carefully monitored in lab experiments.
Orientations Futures
There are many potential future directions for research involving 1,3-Dibromonaphthalen-2-amine. One area of interest is in the development of new drugs and therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 1,3-Dibromonaphthalen-2-amine can be achieved through a multi-step process involving the reaction of various chemicals. One common method involves the reaction of 1,3-dibromonaphthalene with an amine, such as 2-aminopyridine, in the presence of a catalyst. This method has been shown to yield high purity and yield of the desired product.
Applications De Recherche Scientifique
1,3-Dibromonaphthalen-2-amine has been studied for its potential applications in a variety of scientific research areas. One area of interest is in the development of new drugs and therapies for various diseases, including cancer and neurological disorders. This compound has been shown to have potential as a drug candidate due to its ability to interact with specific receptors in the body.
Propriétés
Numéro CAS |
54288-95-8 |
|---|---|
Nom du produit |
1,3-Dibromonaphthalen-2-amine |
Formule moléculaire |
C10H7Br2N |
Poids moléculaire |
300.98 g/mol |
Nom IUPAC |
1,3-dibromonaphthalen-2-amine |
InChI |
InChI=1S/C10H7Br2N/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H,13H2 |
Clé InChI |
QXQLGCVWRCXDKS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Br)N)Br |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2Br)N)Br |
Autres numéros CAS |
54288-95-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



